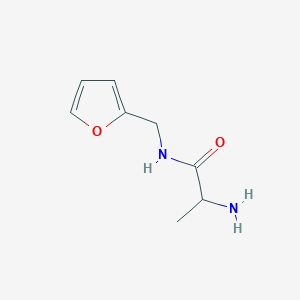

2-amino-N-(furan-2-ylmethyl)propanamide

Description

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGLWQZUOHSTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-(furan-2-ylmethyl)propanamide: Molecular Structure, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutics. This guide focuses on a specific furan-containing compound, 2-amino-N-(furan-2-ylmethyl)propanamide, providing a comprehensive overview of its molecular structure, a proposed synthetic pathway, and a roadmap for its biological evaluation. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel small molecule therapeutics. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4]

Molecular Structure and Physicochemical Properties

2-amino-N-(furan-2-ylmethyl)propanamide (CAS Number: 1164109-23-2) is a small molecule incorporating a propanamide backbone, an amino group at the alpha-position, and an N-substitution with a furan-2-ylmethyl group.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [5] |

| Molecular Weight | 168.2 g/mol | [5] |

| IUPAC Name | 2-amino-N-(furan-2-ylmethyl)propanamide | [5] |

| Physical Form | Oil | [5] |

| Purity (typical) | 95% | [5] |

The molecular structure combines the chirality of an alanine-derived core with the aromatic and hydrogen-bonding potential of the N-furfuryl group. The primary amine and the amide functionality offer sites for further chemical modification, making it an interesting scaffold for library synthesis in drug discovery campaigns.

Caption: Proposed two-step synthesis workflow.

Step-by-Step Methodology

Step 1: Synthesis of tert-butyl (1-((furan-2-ylmethyl)amino)-1-oxopropan-2-yl)carbamate (Boc-protected intermediate)

-

To a solution of N-Boc-L-alanine (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add furan-2-ylmethanamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide (Final Product)

-

Dissolve the crude Boc-protected intermediate from Step 1 in dichloromethane (DCM).

-

Cool the solution to 0 °C and add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).

-

For the free base, neutralize the salt with a mild base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-amino-N-(furan-2-ylmethyl)propanamide.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the alanine core (a doublet for the methyl group and a quartet for the alpha-proton), the furan ring protons (three distinct signals in the aromatic region), and the methylene bridge protons (a doublet). The amide and amine protons would likely appear as broad singlets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct carbon signals corresponding to the methyl, alpha-carbon, carbonyl, methylene bridge, and the four unique carbons of the furan ring.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretches of the primary amine and the amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-O-C stretching of the furan ring.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 169.0926, corresponding to the molecular formula C₈H₁₃N₂O₂⁺.

Framework for Biological Evaluation

Given the diverse biological activities of furan-containing compounds, a systematic approach to evaluating the therapeutic potential of 2-amino-N-(furan-2-ylmethyl)propanamide is warranted. [2]The following is a proposed workflow for an initial biological screening cascade.

Caption: Biological evaluation workflow.

Experimental Protocols

1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay for Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum:

-

Aseptically culture a test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 2-amino-N-(furan-2-ylmethyl)propanamide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible bacterial growth.

-

2. Cytotoxicity Assessment (MTT Assay)

This colorimetric assay assesses cell viability and is commonly used to screen for anticancer activity.

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Treat the cells with varying concentrations of the compound and incubate for 24, 48, or 72 hours.

-

Include a vehicle control (cells treated with the solvent).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

-

Conclusion

2-amino-N-(furan-2-ylmethyl)propanamide represents a synthetically accessible small molecule with a pharmacologically relevant furan scaffold. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed protocols are based on established and reliable methodologies, offering a starting point for researchers to explore the therapeutic potential of this and related compounds. Further investigation into its specific biological targets and mechanism of action will be crucial in determining its potential as a lead compound in drug discovery programs.

References

- Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. 2010;2(3):74-82.

- Medicinal significance of furan derivatives: A Review.

- Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering. 2019;7(5):5317-5327.

- Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.

- Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. 2011;3(1):155-160.

- Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.

- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. 2015;7(12):128-140.

- N-(Furan-2-ylmethyl)-3-((4-(methyl(propyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide. PubChem. CID 155541857.

- Preparation of furan amino acids.

- Synthesis and biological evaluation of some novel furan derivatives. Pakistan Journal of Pharmaceutical Sciences. 2014;27(6):1747-1760.

- Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.

- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules. 2022;27(19):6588.

- Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences. 2012;13(6):6882-6901.

- Synthesis and biological importance of amide analogues. Journal of Pharmacological and Medicinal Chemistry. 2018;2(2):22-29.

- Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. 2020;200:112448.

- Synthesis and biological activity of chiral tetrahydrofuranyl amino acids as building moieties of pamamycin analogues. Pharmazie. 2002;57(1):34-40.

- Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon

- A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. 2023;6(1):164-173.

- P

- Synthesis and Biological Evaluation of Novel (2-Oxo-3-(Arylimino) Indolin-1-Yl)-N-Aryl Propanamides as Anti-Human Immunodeficiency Agents. Asian Journal of Pharmaceutical and Clinical Research. 2018;11(12):248-252.

- Propanamide, N-methyl-2-amino-. SpectraBase.

- Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F.

- FTIR spectrum of N-(furan-2-ylmethyl)picolinamide (14).

- Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. Proceedings of the National Academy of Sciences. 2011;108(20):8391-8396.

- Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules. 2023;28(11):4498.

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2018;52(2):10-17.

- 2-Furanamine. PubChem. CID 185682.

- Synthesis and -characterization of new N-substituted 2-aminopyrrole derivatives.

- Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without addition of other flavouring substances. EFSA Journal. 2020;18(12):e06335.

- 2-N-Amylfuran. FooDB. FDB006023.

- 2-acetyl-5-methyl furan. The Good Scents Company.

- CircVAMP3: A circRNA with a Role in Alveolar Rhabdomyosarcoma Cell Cycle Progression. Cancers. 2021;13(13):3248.

- 2-Furanmethanamine. NIST WebBook.

- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv

- N-Methylpropionamide(1187-58-2) 1H NMR. ChemicalBook.

- 2-amino-N-[(furan-2-yl)methyl]propanamide. Sigma-Aldrich.

- 2-N-Amylfuran. FooDB.

- Characterization of Ligilactobacillus salivarius CRISPR-Cas systems.

- Mass spectra of 2-methylpropanal.

Sources

- 1. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. CRISPR-Cas effector specificity and cleavage site determine phage escape outcomes | PLOS Biology [journals.plos.org]

- 5. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Amide Coupling: N-Protected Alanine and Furfurylamine

Abstract & Strategic Overview

The formation of an amide bond between L-Alanine and Furfurylamine represents a deceptively simple coupling that presents two distinct chemoselective challenges:

-

Stereochemical Integrity: Alanine possesses a chiral center (

-carbon). Improper activation or excessive basicity can lead to proton abstraction and subsequent racemization (epimerization), yielding a mixture of enantiomers rather than the desired L-isomer. -

Furan Ring Sensitivity: Furfurylamine contains a furan moiety that is acid-labile. Exposure to strong acidic conditions or aggressive Lewis acids can trigger ring-opening or polymerization (resinification), often observed as the reaction mixture turning black.

This guide outlines two distinct protocols optimized for different stages of drug development:

-

Protocol A (HATU): The "Gold Standard" for discovery chemistry, prioritizing high throughput and yield on small scales (<1g).

-

Protocol B (T3P): The "Green/Process" method, prioritizing atom economy, ease of workup, and enantiomeric purity on larger scales (>1g).

Reagent Selection Matrix

The choice of coupling reagent dictates the workup strategy and impurity profile.

| Feature | HATU (Protocol A) | T3P (Protocol B) | EDC / HOBt (Legacy) |

| Chemistry | Guanidinium / Uronium salt | Propylphosphonic Anhydride | Carbodiimide |

| Primary Utility | Research / Discovery (<100 mg to 1 g) | Process / Scale-up (>1 g) | General Purpose |

| Reactivity | Extremely High (Fast kinetics) | High (Slower than HATU) | Moderate |

| Racemization Risk | Low (if base is controlled) | Very Low (Best in class) | Low (with HOBt) |

| Byproducts | Tetramethylurea (water soluble), HOAt | Water-soluble phosphates | Urea (often insoluble) |

| Workup | Extraction + Column Chromatography | Liquid-Liquid Extraction only | Filtration + Extraction |

| Cost | High | Moderate | Low |

Pre-Reaction Checklist

-

Substrate Protection: You cannot react free Alanine. Use Boc-L-Ala-OH (acid stable, base labile removal) or Fmoc-L-Ala-OH (base stable, amine labile removal). Note: This guide assumes Boc-L-Ala-OH to prevent Fmoc cleavage by the bases used in coupling.

-

Stoichiometry: Use a slight excess of the amine (1.1–1.2 eq) to ensure the expensive chiral acid is fully consumed.

-

Solvent Quality: Use Anhydrous DMF (for HATU) or Ethyl Acetate (for T3P). Moisture competes with the amine for the active ester, reducing yield.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Rationale: HATU generates an exceedingly reactive O-acyl(7-azabenzotriazole-1-yl)uronium species. The 7-nitrogen in the benzotriazole ring provides an "anchoring" effect (neighboring group participation) that accelerates amine attack, outcompeting racemization pathways.

Materials

-

Boc-L-Alanine (1.0 eq)

-

Furfurylamine (1.2 eq)

-

HATU (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Ala-OH (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M concentration).

-

Base Addition: Add DIPEA (2.0 mmol) and stir for 2 minutes under Nitrogen/Argon.

-

Reagent Addition: Add HATU (1.1 mmol) in one portion. The solution may turn slightly yellow/orange. Stir for 5–10 minutes to form the activated ester.

-

Amine Addition: Add Furfurylamine (1.2 mmol) dropwise.

-

Critical Control Point: If the reaction warms significantly, cool to 0°C during addition to prevent side reactions.

-

-

Monitoring: Stir at room temperature for 1–2 hours. Monitor by TLC or LC-MS.

-

Target Mass: [M+H]+ = (MW of Boc-Ala) + (MW of Furfurylamine) - 18 (H2O).

-

-

Quench & Workup:

-

Dilute reaction with Ethyl Acetate (50 mL).

-

Wash 1: 10% Citric Acid (2 x 20 mL). Note: Use Citric acid instead of HCl to protect the furan ring.

-

Wash 2: Saturated NaHCO3 (2 x 20 mL) to remove unreacted acid and HOAt.

-

Wash 3: Brine (1 x 20 mL).

-

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate) is usually required to remove tetramethylurea traces.

Protocol B: T3P-Mediated Coupling (Process Scale)

Rationale: T3P (Propylphosphonic anhydride) is supplied as a 50% solution in EtOAc or DMF. It acts as a kinetic dehydrating agent. It does not require a pre-activation step and, crucially, its byproducts are water-soluble.[1] This allows for isolation of high-purity product via simple extraction, avoiding chromatography.

Materials

-

Boc-L-Alanine (1.0 eq)

-

Furfurylamine (1.1 eq)[2]

-

T3P (50% w/w in EtOAc) (1.5 eq)

-

Base: Pyridine (3.0 eq) or NMM (N-methylmorpholine)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[3]

Step-by-Step Procedure

-

Slurry Formation: In a reactor or flask, charge Boc-L-Ala-OH (10 mmol), Furfurylamine (11 mmol), and Pyridine (30 mmol) into EtOAc (50 mL).

-

Note: Unlike HATU, you mix the acid and amine before adding the coupling agent.

-

-

Cooling: Cool the mixture to 0°C. T3P reactions can be exothermic.

-

T3P Addition: Add the T3P solution (15 mmol) dropwise over 10–15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Workup (The "T3P Advantage"):

-

Add water (20 mL) to quench.

-

Separate phases.[2]

-

Wash Organic layer with 10% Citric Acid (to remove Pyridine).

-

Wash Organic layer with 10% NaHCO3 (to remove excess T3P byproducts and unreacted acid).

-

Wash with Brine.

-

-

Isolation: Dry over Na2SO4 and concentrate. The residue is often pure enough for the next step (deprotection) without chromatography.

Workflow Visualization (Graphviz)

The following diagram illustrates the decision logic and chemical flow for this specific coupling.

Figure 1: Decision tree for reagent selection based on scale and purity requirements.

Troubleshooting & Critical Control Points

Issue: Racemization (Loss of Chirality)

-

Symptom: NMR shows split peaks for the methyl doublet; Chiral HPLC shows two peaks.

-

Cause: High pH promotes proton abstraction at the

-carbon of Alanine via oxazolone formation. -

Solution: Reduce the equivalents of base. If using HATU, switch to Collidine (a weaker, more hindered base) or switch the entire protocol to T3P with Pyridine, which is historically proven to minimize epimerization [1].

Issue: Black Reaction Mixture (Furan Decomposition)

-

Symptom: Reaction turns dark brown/black; yield is low.

-

Cause: Acid-catalyzed ring opening of the furan moiety.[6]

-

Solution: Ensure the workup acid washes are mild (Citric Acid or KHSO4, not 1M HCl). Ensure the reaction temperature does not exceed 40°C.

Issue: Poor Solubility

-

Cause: The amide product might be crystalline and insoluble in EtOAc.

-

Solution: For the T3P workup, if a precipitate forms during the water wash, do not separate layers immediately. Add a co-solvent like THF or DCM to dissolve the product before separation.

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][7][8][9] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text for HATU mechanism). [Link]

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. people.uniurb.it [people.uniurb.it]

- 5. jpt.com [jpt.com]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. bachem.com [bachem.com]

- 8. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]

Application Notes & Protocols: 2-Amino-N-(furan-2-ylmethyl)propanamide as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: Strategic Value in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates are the crucial chemical building blocks that are converted through subsequent reactions into the final drug substance.[1] The selection of an intermediate is a strategic decision that impacts the efficiency, scalability, and cost-effectiveness of the entire manufacturing process.[1][] An ideal intermediate offers a unique combination of chemical functionalities that can be selectively manipulated, serving as a robust scaffold upon which molecular complexity can be built.

Chemical Profile of 2-Amino-N-(furan-2-ylmethyl)propanamide

2-Amino-N-(furan-2-ylmethyl)propanamide (CAS No: 1164109-23-2) is a chiral intermediate that presents three key points of chemical interest for the medicinal chemist:

-

A Chiral Center: Derived from L- or D-alanine, it introduces stereochemistry early in a synthetic route, which is critical for biological specificity.

-

A Nucleophilic Primary Amine: The free amino group serves as a versatile handle for subsequent modifications, such as alkylation, acylation, or sulfonylation, to build out the target molecule.

-

A Furan Moiety: The furan ring is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and its ability to participate in various chemical transformations.[3]

This combination makes it a valuable precursor for creating diverse libraries of compounds for drug discovery and a focused starting material for established API synthesis.

Significance in Medicinal Chemistry: The Furan and Amino Acid Scaffolds

Amino acids and their derivatives are fundamental intermediates in pharmaceutical production, acting as precursors for a vast range of drugs, including antiviral, anticancer, and peptide-based medications. Their inherent chirality and biocompatibility make them ideal starting points for molecules intended for biological systems.[4][5]

Simultaneously, the furan ring system is a cornerstone of many pharmaceuticals due to its diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3] The strategic incorporation of 2-amino-N-(furan-2-ylmethyl)propanamide into a synthetic pathway leverages the benefits of both these pharmacologically significant scaffolds.

Synthesis of the Intermediate: A Modular Approach

The synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide is best approached through a convergent strategy, preparing the key precursors separately before the final amide coupling. This modularity allows for high purity of each component before the critical bond-forming step.

Synthetic Strategy Overview

The logical disconnection, or retrosynthesis, of the target intermediate reveals two primary building blocks: a protected alanine derivative and furfurylamine. This approach isolates the challenges of each precursor's synthesis before the final coupling.

Caption: Retrosynthetic analysis of the target intermediate.

Protocol 1: Synthesis of Furfurylamine (Precursor)

Furfurylamine is a key building block that can be efficiently synthesized from furfural, a biomass-derived starting material.[6][7] One-pot reductive amination is a robust and environmentally conscious method.[7]

-

Principle: This protocol details the reductive amination of furfural using hydroxylammonium chloride as the amine source and zinc powder as the reducing agent in an aqueous medium.[7] The reaction proceeds via an intermediate oxime, which is then reduced in situ to the desired primary amine.

-

Materials:

-

Furfural

-

Hydroxylammonium chloride (H₂NOH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Zinc dust (Zn)

-

Ammonium chloride (NH₄Cl)

-

Zinc chloride (ZnCl₂)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (6M)

-

-

Step-by-Step Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve hydroxylammonium chloride (1.2 eq) in water. Add furfural (1.0 eq) to this solution.

-

Slowly add a solution of sodium carbonate (0.6 eq) in water drop-wise while stirring.

-

Stir the mixture at room temperature for 3 hours to form the furfuryloxime.[7] The reaction can be monitored by TLC.

-

In-situ Reduction: Heat the resulting solution to 60°C.

-

Carefully add ammonium chloride (5.0 eq), zinc chloride (0.1 eq), and zinc dust (7.0 eq) in portions to manage the exotherm.[7]

-

Stir the reaction mixture vigorously for 15-30 minutes at 60°C.[7] Monitor the disappearance of the oxime by TLC.

-

Work-up: Cool the reaction to room temperature and filter off the excess zinc and insoluble salts.

-

Basify the filtrate by adding 6M NaOH solution until the pH is >12.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield furfurylamine as a yellow liquid.[7]

-

-

Expected Results: This procedure typically affords furfurylamine in high yield (>90%) and purity sufficient for the next step.[7]

Protocol 2: Amide Coupling of N-Boc-Alanine with Furfurylamine

The amide bond is the most common linkage in medicinal chemistry.[8][9] Its formation requires the activation of a carboxylic acid to react with an amine.[10] Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) is a standard, high-yield method that minimizes side reactions.[8]

-

Principle: The carboxylic acid of N-Boc-L-alanine is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is either directly attacked by furfurylamine or first reacts with HOBt to form an active ester, which then efficiently acylates the amine. The Boc protecting group on alanine prevents unwanted self-polymerization.

-

Materials:

-

N-Boc-L-Alanine

-

Furfurylamine

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

-

Step-by-Step Procedure:

-

In a dry flask under an inert atmosphere (N₂), dissolve N-Boc-L-alanine (1.0 eq) in DCM.

-

Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Add furfurylamine (1.05 eq) followed by the dropwise addition of DIPEA (2.0 eq). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrochloride salt of EDC without interfering in the coupling.

-

Stir the reaction at room temperature overnight (12-16 hours). Monitor progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-2-amino-N-(furan-2-ylmethyl)propanamide.

-

-

Expected Results: Yields for this coupling reaction are typically in the 70-90% range. The product should be a pure, often solid or viscous oil, compound ready for deprotection.

Protocol 3: Boc Deprotection

-

Principle: The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent cleanly cleaves the Boc group, liberating the primary amine.

-

Materials:

-

N-Boc-2-amino-N-(furan-2-ylmethyl)propanamide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

-

Step-by-Step Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA (5-10 eq) dropwise.

-

Remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8) to neutralize the TFA salt and isolate the free amine.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-amino-N-(furan-2-ylmethyl)propanamide.

-

Application in API Synthesis: A Representative Workflow

To illustrate its utility, we will use the intermediate in a subsequent reaction, such as a reductive amination, to introduce further molecular diversity. This is a common strategy in drug development to explore the structure-activity relationship (SAR).

Caption: Workflow for synthesis and application of the intermediate.

Protocol 4: N-Alkylation via Reductive Amination

-

Principle: The primary amine of our intermediate can react with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material and tolerant of mildly acidic conditions that favor imine formation.

-

Materials:

-

2-amino-N-(furan-2-ylmethyl)propanamide

-

A selected aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

-

Step-by-Step Procedure:

-

To a solution of 2-amino-N-(furan-2-ylmethyl)propanamide (1.1 eq) and 4-methoxybenzaldehyde (1.0 eq) in DCE, add a few drops of glacial acetic acid.

-

Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

-

Add STAB in one portion. The reaction may bubble slightly.

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield the N-alkylated final product.

-

Analytical Methods for Quality Control

Rigorous analytical control is essential to ensure the purity and identity of the intermediate and final products.

Data Presentation: Key Reaction Parameters

| Parameter | Protocol 2: Amide Coupling | Protocol 4: N-Alkylation |

| Key Reagents | EDC·HCl, HOBt, DIPEA | NaBH(OAc)₃, Acetic Acid |

| Solvent | Dichloromethane (DCM) | Dichloroethane (DCE) |

| Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 12-16 hours | 4-12 hours |

| Typical Yield | 70-90% | 65-85% |

| Purification | Column Chromatography | Column Chromatography |

Protocol 5: Purity Assessment by HPLC

-

Principle: High-Performance Liquid Chromatography separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. It is the gold standard for assessing the purity of pharmaceutical compounds.

-

Example HPLC Method:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

-

Expected Result: A pure sample should show a single major peak with an area % > 98%.

Protocol 6 & 7: Structural Confirmation by MS and NMR

-

Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive mode. The expected [M+H]⁺ for 2-amino-N-(furan-2-ylmethyl)propanamide (C₈H₁₂N₂O₂) is m/z = 169.09.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.[11][12]

-

Expected Chemical Shifts (δ) in CDCl₃ (approximate):

-

~7.3 ppm (m, 1H, furan CH)

-

~6.3 ppm (m, 1H, furan CH)

-

~6.2 ppm (m, 1H, furan CH)

-

~4.4 ppm (d, 2H, -N-CH₂ -furan)

-

~3.5 ppm (q, 1H, CH (NH₂)-)

-

~1.5 ppm (br s, 2H, -NH₂)

-

~1.3 ppm (d, 3H, -CH₃)

-

-

Safety, Handling, and Storage

-

Safety: The intermediate 2-amino-N-(furan-2-ylmethyl)propanamide is classified with GHS05 (Corrosion) and GHS07 (Exclamation mark) pictograms. It may cause skin irritation, serious eye damage, and respiratory irritation. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at room temperature.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Amide Coupling (Protocol 2) | 1. Inactive coupling reagents (EDC/HOBt).2. Wet solvent or reagents.3. Insufficient base (DIPEA). | 1. Use fresh, high-quality coupling reagents.2. Use anhydrous solvents and dry glassware.3. Ensure at least 2 equivalents of DIPEA are used, especially if starting with amine salts. |

| Incomplete Boc Deprotection (Protocol 3) | 1. Insufficient acid (TFA).2. Short reaction time. | 1. Increase the equivalents of TFA.2. Extend the reaction time and monitor closely by TLC/LC-MS. |

| Multiple products in N-Alkylation (Protocol 4) | 1. Over-alkylation (dialkylation).2. Reducing agent too strong, reducing the starting aldehyde. | 1. Use a slight excess of the amine intermediate relative to the aldehyde.2. Ensure STAB is used; stronger reagents like NaBH₄ may cause side reactions. |

References

-

D. S. B. de Souza, L. S. M. Miranda, and O. A. C. Antunes, "Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes," ACS Omega, 2021. [Link]

-

Y. Qu, et al., "Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium," Frontiers in Bioengineering and Biotechnology, 2022. [Link]

-

A. El Kazzouli, et al., "SIMPLE, NOVEL SYNTHESIS OF FURFURYLAMINE FROM FURFURAL BY ONE-POT REDUCTIVE AMINATION IN WATER USING ZINC METAL," Chimie et technologies, 2011. [Link]

-

D. S. B. de Souza, et al., "Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes," ACS Omega, 2021. [Link]

-

C. A. G. N. Montalban, et al., "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals," Organic Process Research & Development, 2016. [Link]

-

HepatoChem, "Amide coupling reaction in medicinal chemistry. Coupling reagents." [Link]

-

V. R. Pattabiraman, et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Tetrahedron Letters, 2008. [Link]

-

Chemistry World, "Engineered enzymes could boost amide bond-forming efficiency for drug synthesis," 2026. [Link]

-

S. Agudo-Álvarez, et al., "The amide group and its preparation methods by acid-amine coupling reactions: an overview," Pure and Applied Chemistry, 2024. [Link]

-

Y. Cho and H. Shin, "Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol," Analytica Chimica Acta, 2013. [Link]

-

NIST, "Propanamide," NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry, "Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide." [Link]

-

A. B. M. El-Gazzar, et al., "Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide," Acta Crystallographica Section E, 2015. [Link]

-

Pharma Noble, "Pharma API Intermediates." [Link]

-

C. Paizs, et al., "Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O." [Link]

-

A. O. Al-Qazzaz, et al., "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides," Chemistry & Biodiversity, 2022. [Link]

-

ResearchGate, "Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18)." [Link]

- Google Patents, "CN104987297A - Prepar

-

M. A. Ali, et al., "Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity," ACS Omega, 2023. [Link]

-

S. El-Sayed, et al., "N-(2,2-Diphenylethyl)furan-2-carboxamide," Molbank, 2025. [Link]

-

Gojira Fine Chemicals, "Amino Acids for Pharmaceutical Intermediates." [Link]

-

W. Chen, et al., "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives," Molecules, 2022. [Link]

Sources

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 5. resources.gojirafc.com [resources.gojirafc.com]

- 6. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sctunisie.org [sctunisie.org]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hepatochem.com [hepatochem.com]

- 11. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for Peptide Synthesis Involving 2-amino-N-(furan-2-ylmethyl)propanamide

Introduction: Expanding the Chemical Space of Peptides

The therapeutic landscape is continually evolving, with a significant focus on peptides due to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.[1] This guide focuses on the application of 2-amino-N-(furan-2-ylmethyl)propanamide, a unique building block that combines the features of an N-substituted amino acid with a furan moiety.

The N-substitution with a furan-2-ylmethyl group is anticipated to impart several desirable properties to a peptide. N-alkylation can enhance proteolytic stability by sterically shielding the adjacent peptide bonds from enzymatic cleavage.[1] Furthermore, the furan ring, a bioisostere of the phenyl group, can participate in various non-covalent interactions, potentially improving receptor binding and pharmacokinetic properties.[2] Furan-containing compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 2-amino-N-(furan-2-ylmethyl)propanamide into peptide sequences. We will delve into its chemical properties, a proposed synthesis of the Fmoc-protected monomer, detailed protocols for its use in solid-phase peptide synthesis (SPPS), and methods for the purification and characterization of the final peptide.

Chemical Properties and Handling of 2-amino-N-(furan-2-ylmethyl)propanamide

While specific experimental data for 2-amino-N-(furan-2-ylmethyl)propanamide is not widely available in the literature, its chemical properties can be predicted based on its structural similarity to other propanamides and furan-containing molecules.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C8H12N2O2 | - |

| Molecular Weight | 168.19 g/mol | - |

| Appearance | Likely a solid or oil at room temperature. | Based on similar propanamide structures.[5] |

| Solubility | Expected to be soluble in polar organic solvents such as DMF, NMP, and DCM. | General solubility for protected amino acids used in SPPS.[4] |

| Stability | The furan moiety can be sensitive to strong acids.[6] | Caution should be exercised during prolonged exposure to acidic conditions, such as peptide cleavage. |

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed.

-

Avoid contact with strong oxidizing agents and strong acids.

-

For the Fmoc-protected derivative, store protected from light to prevent photolytic degradation of the Fmoc group.

Proposed Synthesis of Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH

As 2-amino-N-(furan-2-ylmethyl)propanamide and its Fmoc-protected version are not readily commercially available, a synthetic route is necessary. A plausible approach involves the reductive amination of L-alanine with furfural, followed by Fmoc protection.

Caption: Proposed synthetic workflow for Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH.

Experimental Protocol: Synthesis of Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH

-

Reductive Amination:

-

Dissolve L-alanine (1 equivalent) and furfural (1.1 equivalents) in a suitable solvent such as dichloroethane (DCE) or methanol.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-N-(furan-2-ylmethyl)propanamide.

-

-

Fmoc Protection:

-

Dissolve the crude amine from the previous step in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

-

Add sodium bicarbonate (2-3 equivalents) to the solution.

-

Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 equivalents) in 1,4-dioxane dropwise at 0 °C.

-

Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture with 1 M HCl to pH ~2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH.

-

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of N-substituted amino acids into a growing peptide chain can be challenging due to steric hindrance.[1] Therefore, optimized coupling conditions are crucial for achieving high yields and purity.

Caption: General SPPS cycle for the incorporation of the title compound.

Detailed SPPS Protocol (Fmoc/tBu Strategy):

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

-

Resin Preparation:

-

Place Rink Amide resin (0.1 mmol) in a suitable reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF (2 mL) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF (2 mL) and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Coupling of Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH:

-

In a separate vial, pre-activate the amino acid by dissolving Fmoc-L-Ala-N-(furan-2-ylmethyl)-OH (0.4 mmol, 4 equivalents), HATU (0.38 mmol, 3.8 equivalents), and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) in DMF (1.5 mL).

-

Allow the activation mixture to stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the N-substituted amino acid, a longer coupling time is recommended.

-

Causality: The use of a potent coupling reagent like HATU is necessary to overcome the reduced nucleophilicity and increased steric bulk of the secondary amine on the incoming amino acid and the growing peptide chain.[7] The extended reaction time ensures the coupling reaction proceeds to completion.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of primary amines. Note that N-substituted amino acids will not give a positive Kaiser test result. A chloranil test can be used to detect the presence of secondary amines.

-

If the coupling is incomplete, drain the reaction mixture and repeat the coupling step with a fresh solution of activated amino acid (double coupling).

-

-

Washing:

-

After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 2 mL) and then with dichloromethane (DCM) (3 x 2 mL).

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Peptide Cleavage and Deprotection

The furan ring can be susceptible to degradation under strongly acidic conditions.[6] Therefore, the cleavage cocktail should contain scavengers to protect the furan moiety.

Protocol:

-

Wash the final peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

-

Causality: TIS acts as a scavenger to capture carbocations generated during the cleavage of acid-labile side-chain protecting groups, thus preventing the alkylation of sensitive residues like tryptophan and the furan ring.

-

-

Add the cleavage cocktail (2 mL) to the dried resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (15 mL).

-

Precipitate the peptide by cooling the ether solution at -20 °C for at least 30 minutes.

-

Centrifuge the mixture to pellet the crude peptide.

-

Carefully decant the ether, wash the peptide pellet with cold diethyl ether, and centrifuge again.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

| Parameter | Typical Conditions/Expected Results |

| Purification | Column: Preparative C18 column. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: A linear gradient of mobile phase B (e.g., 5-65% over 30 minutes). |

| Characterization | Analytical HPLC: C18 column with a similar gradient to assess purity. Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF to confirm the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass. |

Hypothetical Application: Inhibition of a Protein-Protein Interaction

Peptides containing 2-amino-N-(furan-2-ylmethyl)propanamide could be designed as inhibitors of protein-protein interactions (PPIs). The furan moiety can mimic an aromatic side chain, such as phenylalanine or tyrosine, and engage in key hydrophobic or π-stacking interactions at the PPI interface. The N-substitution would provide conformational constraint and proteolytic resistance.

Caption: Hypothetical inhibition of a protein-protein interaction by a peptide containing the title amino acid.

Conclusion

The incorporation of 2-amino-N-(furan-2-ylmethyl)propanamide into peptides presents an exciting opportunity to develop novel therapeutics with enhanced properties. While its use in SPPS requires careful optimization of coupling conditions due to steric hindrance, the potential benefits in terms of proteolytic stability and biological activity make it a valuable tool for medicinal chemists. The protocols and insights provided in this guide offer a solid foundation for the successful application of this unique building block in peptide-based drug discovery.

References

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Pal, S., et al. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. Journal of Organic Chemistry, 65(20), 6429-6441.

- van der Veken, P., et al. (2018). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 16(44), 8448-8452.

- Khan, I., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Biomolecules, 10(12), 1684.

-

Khan, I., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed. Retrieved from [Link]

-

Khan, I., et al. (2020). (PDF) Furan-Conjugated Tripeptides as Potent Antitumor Drugs. ResearchGate. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(5), 6557-6602.

- El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Pharmaceuticals, 8(1), 69-93.

-

PubChem. (n.d.). N-formyl-2-[methyl(propan-2-yl)amino]propanamide. Retrieved from [Link]

- L-Faham, A., & Albericio, F. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

- Schneider, S. E., & Dzubeck, S. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956.

- Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7543.

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

- Kent, S. B. H. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 61(3-4), 160-175.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis.

-

Wikipedia. (n.d.). Propanamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Retrieved from [Link]

-

Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

- Albericio, F., et al. (2024). Solid phase peptide synthesis (spps) solvent system. Google Patents.

-

PubChem. (n.d.). 2-Furanamine. Retrieved from [Link]

-

NIST. (n.d.). Furan, 2-methyl-. Retrieved from [Link]

- Carpino, L. A., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Morales, G. A., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 41, 29-41.

Sources

- 1. m.chemicalbook.com [m.chemicalbook.com]

- 2. d-nb.info [d-nb.info]

- 3. chem.uci.edu [chem.uci.edu]

- 4. WO2024133685A1 - Solid phase peptide synthesis (spps) solvent system - Google Patents [patents.google.com]

- 5. Propanamide - Wikipedia [en.wikipedia.org]

- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. bachem.com [bachem.com]

Application Note: Solvent Selection & Process Engineering for 2-amino-N-(furan-2-ylmethyl)propanamide Synthesis

Executive Summary

The synthesis of 2-amino-N-(furan-2-ylmethyl)propanamide (an alanyl-furfurylamine conjugate) presents a specific set of chemoselective challenges. While traditional peptide coupling protocols rely heavily on N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), these solvents pose significant downstream processing (DSP) and regulatory hurdles.

This Application Note provides a validated, green-chemistry-compliant protocol shifting the solvent system to 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) . This shift not only aligns with REACH restrictions but also addresses the specific instability of the furan moiety under acidic processing conditions.

Key Technical Advantages of Proposed Protocol:

-

Furan Preservation: Minimizes exposure to strong Lewis acids and oxidative stress.

-

Green Compliance: Replaces DMF (reprotoxic) with 2-MeTHF (bio-derived).[1]

-

Process Efficiency: Utilizes Propylphosphonic Anhydride (T3P®) for streamlined aqueous workup, eliminating column chromatography for the intermediate.

Chemical Context & Solubility Profiling

The Molecule

The target molecule consists of an L-Alanine amino acid core coupled to a furfurylamine tail.

-

Core Risk: The furan ring is electron-rich and highly susceptible to acid-catalyzed ring opening (resinification) and oxidation.

-

Chirality: The stereocenter at the alanine

-carbon is prone to racemization if activation is too aggressive or base concentration is uncontrolled.

Solvent Selection Matrix

The following table contrasts traditional solvents with the recommended green alternatives for this specific amide coupling.

| Feature | DMF (Traditional) | DCM (Traditional) | 2-MeTHF (Recommended) | EtOAc (Alternative) |

| Solubility (Reactants) | Excellent | Good | Good | Moderate |

| Boiling Point | 153°C (High - difficult removal) | 39.6°C (Low - volatile emissions) | 80°C (Ideal for reflux & removal) | 77°C (Ideal) |

| Phase Separation | Poor (Miscible with water) | Good (Bottom layer) | Excellent (Top layer, sharp interface) | Good |

| Green Score | Red (Reprotoxic) | Red (Carcinogen/HAP) | Green (Bio-derived) | Green |

| Furan Stability | Neutral | Neutral | Protective (Peroxide forming - requires stabilizers) | Neutral |

Critical Insight: 2-MeTHF is hydrophobic (solubility in water ~14 g/100g ), unlike THF or DMF. This allows the reaction and the aqueous workup to occur in the same vessel without solvent swapping, significantly reducing process time.

Reaction Engineering & Logic

The synthesis is designed as a two-stage process:

-

Coupling: Boc-L-Alanine + Furfurylamine

Boc-Intermediate. -

Deprotection: Boc-Intermediate

Target Product (HCl salt).

Decision Pathway (DOT Diagram)

Figure 1: Decision tree highlighting the process efficiency gained by selecting 2-MeTHF over DMF.

Detailed Experimental Protocol

Phase 1: Amide Coupling (The "Green" T3P Method)

Objective: Synthesize tert-butyl (1-((furan-2-ylmethyl)amino)-1-oxopropan-2-yl)carbamate.

Reagents:

-

Boc-L-Alanine (1.0 equiv)

-

Furfurylamine (1.1 equiv)

-

Solvent: 2-MeTHF (Concentration: 0.2 M)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Coupling Agent: T3P® (Propylphosphonic anhydride), 50% w/w solution in EtOAc (1.5 equiv)

Protocol:

-

Dissolution: Charge a reaction vessel with Boc-L-Alanine and 2-MeTHF. Stir at room temperature (20-25°C).

-

Base Addition: Add DIPEA. The solution should remain clear.

-

Amine Addition: Add Furfurylamine.

-

Activation (Exotherm Control): Cool the mixture to 0-5°C. Slowly add the T3P solution dropwise over 20 minutes.

-

Why? T3P activation is rapid. Cooling prevents racemization of the alanine alpha-carbon.

-

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC.

-

Workup (The 2-MeTHF Advantage):

-

Add water directly to the reaction vessel (volume equal to solvent).

-

Stir vigorously for 10 minutes. Stop stirring and allow phases to separate.

-

Wash 1: Aqueous Citric Acid (10% w/v) – Removes unreacted amine and DIPEA.

-

Wash 2: Saturated NaHCO₃ – Removes unreacted Boc-Alanine and T3P byproducts (water-soluble phosphonates).

-

Wash 3: Brine.

-

-

Isolation: Dry the organic phase (top layer) over Na₂SO₄, filter, and concentrate in vacuo.

-

Result: High purity intermediate (>95%) usually obtained as a white/off-white solid or viscous oil.

-

Phase 2: Deprotection (Furan Preservation Strategy)

Objective: Remove Boc group without degrading the furan ring.

Reagents:

-

Boc-Intermediate (from Phase 1)

-

4M HCl in 1,4-Dioxane (or EtOAc)

-

Solvent: EtOAc (if dilution needed)[2]

Protocol:

-

Dissolution: Dissolve the Boc-intermediate in minimal EtOAc.

-

Acidolysis: Cool solution to 0°C (Ice bath). Add 4M HCl/Dioxane (5-10 equiv) dropwise.

-

Critical Warning:Do not use TFA unless strictly necessary. TFA can promote acid-catalyzed polymerization of the furan ring (darkening/tarring of reaction). HCl/Dioxane is milder and allows for precipitation of the product.

-

-

Monitoring: Stir at 0°C to 10°C. Do not heat. Monitor consumption of starting material (approx. 1-3 hours).

-

Isolation: The product (Amine-HCl salt) often precipitates directly.

-

If precipitate forms: Filter and wash with cold Et₂O (Diethyl ether) or MTBE.

-

If no precipitate: Concentrate in vacuo at low temperature (<30°C). Triturate with Et₂O to induce solidification.

-

Workup & Purification Logic

The choice of solvent dictates the purification strategy. The T3P/2-MeTHF system is designed to be "Self-Purifying" via liquid-liquid extraction.

Figure 2: The streamlined workup enabled by T3P and 2-MeTHF immiscibility with water.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Black/Dark Reaction (Deprotection) | Furan polymerization due to high acid concentration or temperature.[3] | Reduce temperature to -5°C. Switch from TFA to HCl/EtOAc. Ensure anhydrous conditions. |

| Low Yield (Coupling) | Steric hindrance or poor activation. | Ensure T3P is not hydrolyzed (keep bottles dry). Increase DIPEA to 4.0 equiv to ensure basic pH during coupling. |

| Racemization | High temperature during activation or excessive base. | Keep T3P addition at 0°C. Do not premix T3P with the acid/base for long periods before adding amine. |

| Emulsions (Workup) | Similar densities of organic/aqueous phases. | Add brine to increase aqueous density. 2-MeTHF usually separates well; if using EtOAc, add more solvent. |

References

-

Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Sustainable Chemistry & Engineering. [Link]

-

Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation. Organic Process Research & Development. [Link]

-

Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

-

Gronnow, M. J., et al. (2005). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem.[4] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

Troubleshooting & Optimization

preventing furan ring degradation during propanamide synthesis

Topic: Preventing Furan Ring Degradation During Propanamide Synthesis

Introduction: The Furan Paradox

The furan ring is a high-value bioisostere in medicinal chemistry, often used to improve solubility and metabolic profiles compared to phenyl rings. However, it presents a significant synthetic challenge: acid sensitivity .

While stable under basic and neutral conditions, the furan ring acts as a masked 1,4-dicarbonyl system. Upon exposure to Brønsted or Lewis acids, it undergoes rapid hydrolytic ring opening (the reverse Paal-Knorr reaction) or polymerization, turning your reaction mixture into an intractable black tar.

This guide provides a self-validating workflow to synthesizing furan-containing propanamides (e.g., N-(furan-2-ylmethyl)propanamide) while preserving ring integrity.

Module 1: Reaction Design & Synthesis

The Core Problem: Acid Chloride Generation

The traditional method of amide formation involves converting a carboxylic acid to an acid chloride using Thionyl Chloride (

Recommended Protocol: HATU-Mediated Coupling

To maintain a neutral-to-basic pH throughout the reaction, use 'onium' salt coupling reagents (HATU or HBTU). These reagents activate the carboxylic acid without generating strong acidic species.

Standard Operating Procedure (SOP-FUR-01)

Reagents:

-

Substrate A: Furan-containing amine (or acid).

-

Substrate B: Propionic acid (or amine counterpart).

-

Coupling Agent: HATU (1.1 - 1.2 equivalents).

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equivalents).

-

Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step Workflow:

-

Pre-Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and stir for 5 minutes.

-

Activation: Add HATU (1.1 equiv) in one portion. The solution should turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

-

Coupling: Add the furan-containing amine (1.0 equiv).

-

Monitoring: Stir at RT. Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours.

-

Quench: Dilute with EtOAc and wash with saturated NaHCO₃ (Do not use HCl or citric acid for workup).

Decision Logic: Reagent Selection

Use the following logic flow to determine the safety of your coupling conditions.

Figure 1: Decision matrix for selecting amide coupling reagents when furan rings are present.

Module 2: The Mechanism of Failure

Understanding why the reaction fails allows you to predict risks. The degradation is not random; it is a specific chemical pathway known as acid-catalyzed hydrolysis .

The Degradation Pathway

-

Protonation: The furan oxygen or the

-carbon is protonated by trace acid. -

Nucleophilic Attack: Water (even trace amounts) attacks the protonated intermediate.

-

Ring Opening: The hemiacetal collapses, opening the ring.

-

Outcome: Formation of 1,4-dicarbonyls (succindialdehyde derivatives), which rapidly polymerize into brown/black tars.

Figure 2: Mechanistic pathway of acid-catalyzed furan degradation (The "Paal-Knorr Reversal").

Module 3: Purification & Isolation (The Hidden Trap)

Many researchers successfully synthesize the compound but destroy it during purification. Standard Silica Gel 60 is acidic (pH 4.0–5.0). Passing a furan-propanamide through a standard column can cause streaking and decomposition.

Stationary Phase Selection Guide

| Stationary Phase | Acidity (pH) | Risk Level | Recommendation |

| Standard Silica Gel | 4.0 – 5.0 | High | Avoid if possible. Causes hydrolysis. |

| Neutralized Silica | 7.0 | Low | Recommended. Pre-treat silica with 1–2% Et₃N. |

| Neutral Alumina | 7.0 – 7.5 | Minimal | Excellent alternative for very sensitive furans. |

| Reverse Phase (C18) | Neutral | Minimal | Ideal, provided the mobile phase is not highly acidic (use 0.1% Formic Acid, not TFA). |

Protocol: Neutralizing Silica Gel

If you must use normal phase chromatography:

-

Prepare your eluent system (e.g., Hexane/EtOAc).

-

Add 1% Triethylamine (Et₃N) to the solvent mixture.

-

Flush the column with 2 column volumes of this basic solvent before loading your sample.

-

This deprotonates the acidic silanol groups (

), preventing them from reacting with the furan.

Troubleshooting & FAQs

Q: My reaction mixture turned black instantly upon adding the acid chloride. Can I save it?

-

A: No. The black color indicates polymerization of the furan ring initiated by HCl. You must discard the batch. Switch to the HATU/DIPEA protocol described in Module 1.

Q: I see new aldehyde peaks (9.5 - 10.0 ppm) in my NMR after column chromatography.

-

A: Your furan ring opened during purification. This is the signature of the 1,4-dicarbonyl degradation product. Use Neutralized Silica (1% Et₃N) or Neutral Alumina for your next attempt.

Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on a furan-containing intermediate?

-

A: Proceed with extreme caution. While electron-deficient furans (e.g., those with ester substituents) tolerate TFA, electron-rich alkyl-furans may decompose.

-

Alternative: Use HCl in Dioxane at 0°C for a short duration, or use TMSOTf/2,6-lutidine for a milder deprotection.

-

Q: My product decomposes in the freezer. How should I store it?

-

A: Furans are sensitive to photo-oxidation.

-

Store under an inert atmosphere (Argon/Nitrogen).

-

Protect from light (amber vial or foil).

-

Store at -20°C.

-

Ensure no trace acid remains from the workup.

-

References

-

Paal-Knorr Furan Synthesis & Mechanism

- Amide Coupling Reagents (HATU vs. Acid Chlorides)

- Furan Ring Stability & Acid Sensitivity Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Heterocycles). Context: Mechanistic explanation of furan hydrolysis to 1,4-dicarbonyls.

-

Purific

Sources

- 1. reddit.com [reddit.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Stability of 2-amino-N-(furan-2-ylmethyl)propanamide in Aqueous Solution

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-amino-N-(furan-2-ylmethyl)propanamide. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule in aqueous environments. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to ensure the integrity of your experiments. The inherent chemical functionalities of this compound—a secondary amide and a furan ring—present specific stability challenges that must be understood and managed.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 2-amino-N-(furan-2-ylmethyl)propanamide in aqueous media.

Q1: What are the primary chemical liabilities of this molecule in an aqueous solution?

The structure of 2-amino-N-(furan-2-ylmethyl)propanamide contains two primary sites susceptible to degradation in water:

-

The Amide Bond: Amide bonds are generally stable, but they can undergo hydrolysis under acidic or basic conditions, particularly when heated.[1][2] This reaction cleaves the bond between the carbonyl carbon and the nitrogen atom.[3]

-

The Furan Ring: Furan and its derivatives are known to be sensitive to acidic conditions, which can catalyze an irreversible ring-opening reaction.[4][5] This is often the more significant and faster degradation pathway, especially at low pH.

Q2: How does pH impact the stability of the compound?

The pH of your aqueous solution is the most critical factor governing the stability of this molecule.

-

Acidic Conditions (pH < 6): The furan ring is highly susceptible to acid-catalyzed decomposition.[4] The process is initiated by the protonation of the furan ring, which is the rate-limiting step leading to ring opening.[6] This degradation is generally irreversible and leads to a complex mixture of acyclic products. The amide bond can also be hydrolyzed under strong acidic conditions (e.g., pH < 2) with heat, but the furan ring degradation is typically the more immediate concern.[2][7]

-

Neutral Conditions (pH ≈ 6-8): The compound exhibits its maximum stability in this range. Both the furan ring and the amide bond are relatively stable, though gradual degradation can still occur over long periods, especially at elevated temperatures.

-

Alkaline Conditions (pH > 8): The primary degradation pathway shifts to the base-catalyzed hydrolysis of the amide bond.[8] This reaction involves the direct attack of a hydroxide ion on the carbonyl carbon.[3] The furan ring is generally more stable under basic conditions compared to acidic ones.

Q3: What are the expected degradation products I might see in my analysis?

Identifying degradation products is key to understanding the stability profile. Depending on the conditions, you can expect to see:

-

From Amide Hydrolysis:

-

2-aminopropanoic acid (Alanine)

-

(Furan-2-yl)methanamine (Furfurylamine)

-

-

From Furan Ring Opening:

-

This pathway is more complex. The acid-catalyzed reaction of the furan ring with water initially forms hydroxylated intermediates that quickly rearrange to open the ring, forming various acyclic dicarbonyl species .[4] These can be difficult to characterize without advanced analytical techniques like LC-MS/MS.

-

Q4: How do temperature and light affect stability?

-

Temperature: As with most chemical reactions, higher temperatures accelerate the rates of both amide hydrolysis and furan ring opening.[9] For long-term storage of aqueous solutions, refrigeration (2-8 °C) is strongly recommended. If performing experiments at elevated temperatures (e.g., >37 °C), it is critical to conduct a preliminary stability study under those exact conditions.

-

Light: Furan-containing compounds can be susceptible to photodegradation.[9] While specific data on this molecule is limited, it is best practice to store stock solutions in amber vials or otherwise protect them from direct exposure to UV and visible light.[10]

Troubleshooting Guide

This guide provides a problem-oriented approach to common stability issues encountered during experimentation.